

# Unveiling Atr-IN-13: A Comparative Analysis with Established ATR Inhibitors

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Compound of Interest		
Compound Name:	Atr-IN-13	
Cat. No.:	B12407068	Get Quote

For researchers, scientists, and professionals in drug development, the rigorous evaluation of new chemical entities is paramount. This guide provides a cross-validation of the experimental data available for the novel ATR inhibitor, **Atr-IN-13**, with publicly available data for other well-characterized ATR inhibitors. Due to the limited published data for **Atr-IN-13**, this comparison focuses on positioning its reported potency against established compounds, namely Berzosertib (M6620/VX-970), Ceralasertib (AZD6738), and VE-821.

**Atr-IN-13**, also known as compound A9, is described as a potent ATR kinase inhibitor with a reported half-maximal inhibitory concentration (IC50) of 2 nM. This information originates from the patent CN113929688A. At present, there is a lack of peer-reviewed publications detailing further experimental validation of **Atr-IN-13**'s activity, such as in cellular assays or through detailed mechanistic studies.

This guide aims to provide a framework for comparison by presenting the available data for **Atr-IN-13** alongside corresponding data for established ATR inhibitors. This will allow for a preliminary assessment of **Atr-IN-13**'s potential and highlight the experimental avenues that will be crucial to explore for its further characterization.

### **Comparative Analysis of ATR Inhibitor Potency**

The primary metric available for **Atr-IN-13** is its in vitro IC50 value against the ATR kinase. The following table compares this value with those of Berzosertib, Ceralasertib, and VE-821.

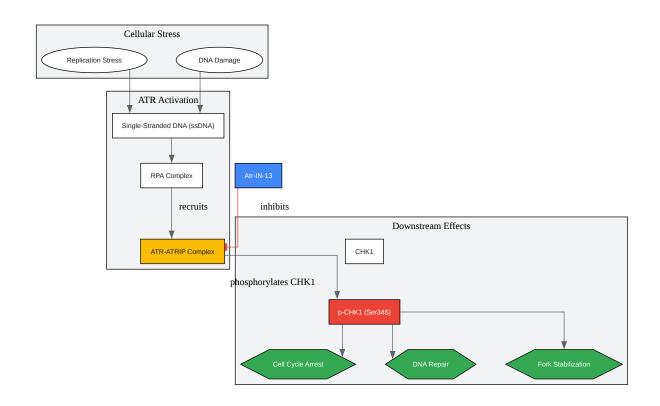


Compound	In Vitro IC50 (ATR Kinase)	Key Cellular Effects	Reference
Atr-IN-13 (compound A9)	2 nM	Data not publicly available	Patent CN113929688A
Berzosertib (M6620/VX-970)	<19 nM	Dose-dependent decrease in cell viability in HNSCC cell lines (IC50: 0.25–0.29 µM). Synergizes with cisplatin.[1]	[2]
Ceralasertib (AZD6738)	1 nM	Inhibits cell viability in various cancer cell lines. Induces senescence and DNA damage.[3]	[3][4]
VE-821	13 nM (Ki) / 26 nM (IC50)	Sensitizes cancer cells to topoisomerase I inhibitors. Minimal effect on cell viability alone up to 10 µM.[5]	[6][7]

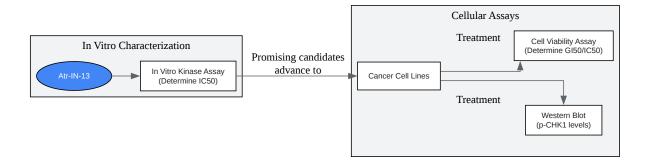
# **Signaling Pathway and Experimental Workflow**

To understand the context of **Atr-IN-13**'s putative mechanism of action, it is essential to visualize the Ataxia Telangiectasia and Rad3-related (ATR) signaling pathway. ATR is a crucial kinase in the DNA Damage Response (DDR) pathway, primarily activated by single-stranded DNA, which often arises from replication stress. Once activated, ATR phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.









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